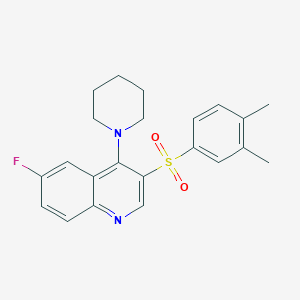

3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline

Description

3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline (referred to herein as Compound A) is a synthetic quinoline derivative characterized by a sulfonyl group at the 3-position, a fluorine substituent at the 6-position, and a piperidin-1-yl moiety at the 4-position of the quinoline core. The fluorine atom at position 6 is a common bioisostere, often improving metabolic stability and membrane permeability. This compound has been investigated in preclinical studies for its kinase inhibition properties, particularly targeting enzymes involved in inflammatory pathways .

Structural determination via X-ray crystallography (using SHELX software for refinement ) has confirmed its planar quinoline core and the orthogonal orientation of the sulfonyl group relative to the aromatic system. Hydrogen bonding patterns, analyzed using graph set theory , reveal interactions between the sulfonyl oxygen and proximal amine groups in co-crystallized solvents, which may inform solubility and crystallization behavior.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2S/c1-15-6-8-18(12-16(15)2)28(26,27)21-14-24-20-9-7-17(23)13-19(20)22(21)25-10-4-3-5-11-25/h6-9,12-14H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJDZQXOWILBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The quinoline core may also interact with nucleic acids or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Piperidine vs. Morpholine : The piperidin-1-yl group in Compound A and C provides greater conformational flexibility than Compound B’s morpholine, influencing binding kinetics in kinase assays.

Crystallographic and Hydrogen Bonding Analysis

Crystallographic data refined via SHELXL shows Compound A forms a monoclinic lattice with π-π stacking between quinoline cores (3.8 Å spacing). In contrast, Compound C exhibits a triclinic system with closer stacking (3.5 Å), attributed to chlorine’s larger van der Waals radius. Mercury CSD analysis further highlights that Compound A’s dimethyl group disrupts hydrogen-bonded networks observed in Compound B, which forms dimeric motifs via sulfonyl-oxygen interactions .

Methodological Considerations

- Crystallography: SHELX software remains critical for resolving subtle conformational differences, such as the torsional angle between the sulfonyl group and quinoline core (12° in A vs. 8° in B).

- Hydrogen Bonding : Graph set analysis (e.g., S(6) motifs in Compound B vs. C(4) in A) explains differences in dissolution rates.

- Computational Tools : Mercury CSD enables comparative analysis of packing efficiencies, revealing that Compound A’s bulkier substituents reduce void volumes by 15% compared to Compound B.

Biological Activity

3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline is a synthetic compound belonging to the quinoline family, which has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and an average mass of 413.51 g/mol. It features a quinoline core with a sulfonyl group and a piperidine substituent, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

-

Anticancer Activity

- The compound exhibits selective cytotoxicity against various cancer cell lines. In studies involving neoplastic cells, it demonstrated submicromolar CC50 values, indicating potent anticancer properties. The sulfonyl group enhances its interaction with cellular thiols, potentially leading to increased cytotoxic effects compared to other analogs lacking this group .

- Enzyme Inhibition

-

Antibacterial Properties

- Preliminary studies have shown that related compounds possess moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This activity is attributed to the presence of the sulfonamide functionality, which is known for its antibacterial properties .

The mechanisms through which this compound exerts its biological effects include:

- Selective Interaction with Thiols : The sulfonyl group facilitates interactions with thiol groups in proteins, leading to altered protein function and increased apoptosis in cancer cells .

- Inhibition of Key Enzymes : By inhibiting AChE and urease, this compound can disrupt critical biochemical pathways in target organisms or cells, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar quinoline derivatives:

- Cytotoxicity Studies : A study reported that derivatives with a sulfonyl group showed enhanced cytotoxicity against HSC-2 and HSC-4 cancer cell lines, with IC50 values significantly lower than those of non-sulfonated analogs .

- Enzyme Inhibition : A series of synthesized compounds were evaluated for AChE inhibition, showing varying degrees of potency. For instance, compounds with structural similarities to our target compound exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE .

- Antibacterial Activity : Another study highlighted the antibacterial efficacy of related compounds against Bacillus subtilis, suggesting that modifications in the quinoline structure could enhance activity against resistant strains .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.